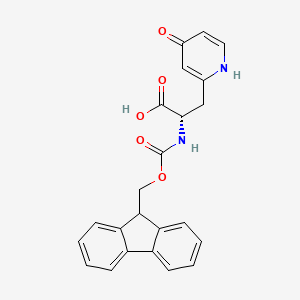
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxypyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxypyridin-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydroxypyridine moiety, and a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxypyridin-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Propanoic Acid Backbone: This can be achieved through various organic synthesis techniques, such as aldol condensation or Michael addition.
Introduction of the Hydroxypyridine Moiety: This step involves the coupling of the hydroxypyridine group to the propanoic acid backbone, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers or continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxypyridine moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to expose the amine group for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Piperidine or other secondary amines for Fmoc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
Peptide Synthesis: The Fmoc group is commonly used in solid-phase peptide synthesis to protect amine groups.
Ligand Design: The hydroxypyridine moiety can act as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: Compounds with hydroxypyridine groups can act as enzyme inhibitors.
Drug Development: Potential use in developing pharmaceuticals due to its unique structural features.
Medicine
Therapeutic Agents:
Industry
Material Science: Use in the development of novel materials with specific properties.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxypyridin-2-yl)propanoic acid depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyphenyl group instead of hydroxypyridine.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxybenzyl group.
Uniqueness
The presence of the hydroxypyridine moiety in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxypyridin-2-yl)propanoic acid provides unique chemical properties, such as enhanced coordination ability and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C23H20N2O5 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-oxo-1H-pyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C23H20N2O5/c26-15-9-10-24-14(11-15)12-21(22(27)28)25-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21H,12-13H2,(H,24,26)(H,25,29)(H,27,28)/t21-/m0/s1 |
InChIキー |
RASSGGAJLFMAQR-NRFANRHFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=O)C=CN4)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=O)C=CN4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


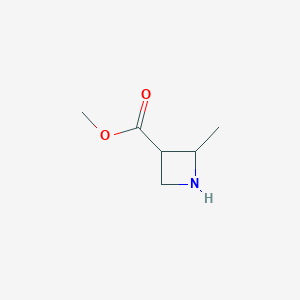
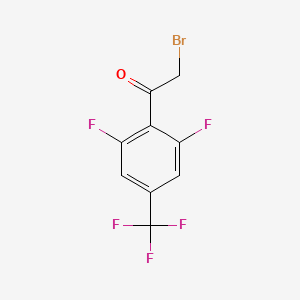
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)

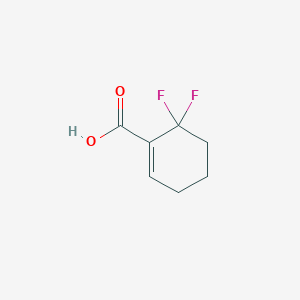

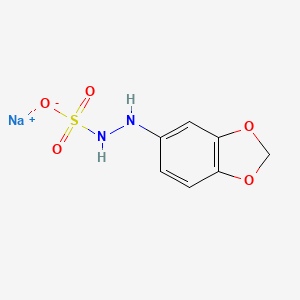

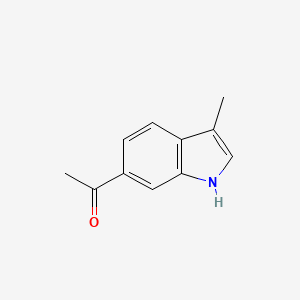

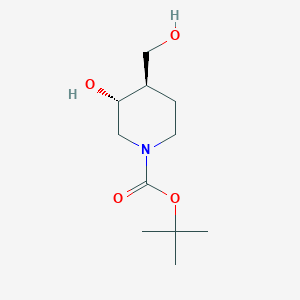

![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
